Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate
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Overview
Description
Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate is a chemical compound with the molecular formula C9H14O4S and a molecular weight of 218.27 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl ester group and a 1,1-dioxo functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxo group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and modulate gene expression .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate: A similar compound with a carboxylate group at the 2-position of the thiophene ring.
Thiophene-3-carboxylate: Similar to tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate but lacks the tert-butyl ester group.
Thiophene-2,5-dicarboxylate: Contains two carboxylate groups at the 2- and 5-positions of the thiophene ring.
Uniqueness
This compound is unique due to the presence of the tert-butyl ester group and the 1,1-dioxo functional group, which confer specific chemical and physical properties. These features make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c1-9(2,3)13-8(10)7-4-5-14(11,12)6-7/h4H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWPKTZJKFXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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